molecular formula C16H20N2O6 B2493188 methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate CAS No. 1351605-52-1

methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B2493188
CAS No.: 1351605-52-1
M. Wt: 336.344
InChI Key: PNBJLIGCCHVMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate is a benzoate ester derivative featuring a complex carbamoylformamido substituent. The core structure includes a methyl benzoate backbone, with a formamido-carbamoyl group attached at the para position.

Properties

IUPAC Name

methyl 4-[[2-[(4-hydroxyoxan-4-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c1-23-15(21)11-2-4-12(5-3-11)18-14(20)13(19)17-10-16(22)6-8-24-9-7-16/h2-5,22H,6-10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBJLIGCCHVMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Carbamoyl Group: The benzoate ester is then reacted with an isocyanate derivative to introduce the carbamoyl group.

    Formation of the Hydroxyoxan Ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the hydroxyoxan ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a drug candidate due to its bioactive functional groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxan ring and carbamoyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Substituent Group Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound : Methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate (4-Hydroxyoxan-4-yl)methyl 368.38 (inferred from ) Hydroxyl, oxane ring, carbamoylformamido HDAC inhibitors, medicinal chemistry
Methyl 4-((2-amino-4-fluorophenyl)carbamoyl)benzoate () 2-Amino-4-fluorophenyl 318.30 Fluorine, amino group HDAC inhibitor intermediate
Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate () 4-Nitrophenoxy 344.30 Nitro, phenoxy Synthetic intermediate for bioactive molecules
Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate () Benzyloxy, chlorophenyl 484.87 (calculated) Benzyl ether, chloride Proteolysis-targeting chimeras (PROTACs)
Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate () Ethoxy, phenylbutenyl 368.39 Ethyl ester, alkene Photodynamic therapy or catalysis

Key Observations :

  • Hydrophilicity : The hydroxyl group in the oxane ring of the target compound likely enhances water solubility compared to analogs with nitro () or benzyl () groups, which are more hydrophobic.
  • Conformational Flexibility : The oxane ring may confer moderate rigidity compared to fully aliphatic chains (e.g., ) but greater flexibility than bicyclic systems (e.g., indenyl in ).
  • Electron Effects : Electron-withdrawing groups like nitro () or fluorine () may reduce electron density on the aromatic ring, influencing reactivity in coupling reactions.

Physicochemical Properties

  • Crystallography : Analogous benzoate esters (e.g., ) exhibit planar aromatic rings and intermolecular hydrogen bonding (C–H⋯π interactions). The oxane ring in the target compound may disrupt crystal packing, leading to different melting points or solubility profiles .
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons in the benzoate ring are expected near δ 7.8–8.1 ppm (cf. ), while oxane protons may resonate at δ 3.5–4.0 ppm .
    • IR : Strong carbonyl stretches (~1700 cm⁻¹) from ester and carbamoyl groups .

Biological Activity

Overview of Methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate

This compound is a synthetic organic compound that belongs to the class of benzoates. Its structure includes a benzoate moiety, a carbamoyl group, and a hydroxymethyl oxane derivative. Compounds of this nature often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula for this compound can be represented as follows:

C15H18N2O5C_{15}H_{18}N_{2}O_{5}

Biological Activity

1. Antimicrobial Activity
Research indicates that benzoate derivatives can exhibit antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains and fungi, demonstrating inhibitory effects. The presence of the hydroxymethyl oxane group may enhance these properties by increasing solubility and bioavailability.

2. Anti-inflammatory Properties
Many carbamate-containing compounds have shown potential in modulating inflammatory pathways. For instance, studies have indicated that compounds with similar functional groups can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory capabilities.

3. Anticancer Potential
The structural features of this compound suggest it may interact with cancer cell pathways. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Studies

Case Study 1: Antimicrobial Testing
A study conducted on benzoate derivatives showed that compounds with hydroxymethyl groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics, indicating a promising alternative for treatment.

Case Study 2: Anti-inflammatory Effects
In vitro studies evaluating the anti-inflammatory effects of carbamate derivatives demonstrated a reduction in the secretion of TNF-alpha and IL-6 in macrophage cultures treated with these compounds. This suggests that this compound could potentially be developed as an anti-inflammatory agent.

Case Study 3: Anticancer Activity
Research on similar benzoate derivatives has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. These studies often utilize assays like MTT or flow cytometry to assess cell viability and apoptosis rates.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate in academic research?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Amination : React 4-aminobenzoic acid derivatives with activated carbonyl agents (e.g., carbonyldiimidazole) to form the carbamoyl intermediate.

Coupling : Introduce the (4-hydroxyoxan-4-yl)methyl group via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).

Esterification : Protect the carboxylic acid group using methyl chloride or diazomethane.

Q. Critical Conditions :

  • Solvent : Anhydrous DMF or THF for moisture-sensitive steps.
  • Catalysts : DMAP (4-dimethylaminopyridine) for esterification.
  • Temperature : 0–5°C during coupling to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the methyl ester (δ 3.8–4.0 ppm) and oxane hydroxy group (δ 1.5–2.0 ppm).
    • ¹³C NMR : Verify carbamoyl (δ 155–160 ppm) and benzoate carbonyl (δ 165–170 ppm).
  • IR Spectroscopy : Identify amide N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ calculated for C₁₆H₁₈N₂O₆: 334.11).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

Challenges in Synthesis

Q. Q3. What are common side reactions or impurities encountered during synthesis, and how can they be mitigated?

Methodological Answer :

  • By-Products :
    • Hydrolysis of Ester : Caused by residual moisture. Mitigate with molecular sieves or anhydrous conditions.
    • Oxane Ring Opening : Occurs under acidic conditions. Use pH-neutral buffers during coupling.
  • Purification Challenges :
    • Employ preparative HPLC for isomers or use chiral columns if stereocenters form .

Biological Activity Profiling

Q. Q4. How can researchers design experiments to evaluate this compound’s antimicrobial or anticancer activity?

Methodological Answer :

  • In Vitro Assays :
    • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Controls : Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and vehicle controls (DMSO).

Data Interpretation : Compare dose-response curves and assess selectivity indices (IC₅₀ normal cells vs. cancer cells) .

Data Contradictions

Q. Q5. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer :

  • Source Analysis : Verify assay conditions (e.g., cell line passage number, serum concentration).
  • Impurity Check : Re-test batches with ≥98% purity (HPLC) to exclude adjuvant effects.
  • Orthogonal Assays : Confirm activity via alternative methods (e.g., apoptosis markers for anticancer claims).

Example: A 2024 study observed conflicting IC₅₀ values (10 µM vs. 50 µM) in MCF-7 cells due to differences in serum-free vs. serum-containing media .

Structure-Activity Relationship (SAR) Studies

Q. Q6. What strategies are effective for SAR studies on derivatives of this compound?

Methodological Answer :

Scaffold Modification : Vary substituents on the oxane ring (e.g., hydroxyl vs. methoxy) or benzoate position.

Bioisosteric Replacement : Substitute the carbamoyl group with sulfonamide or urea.

Assay Parallelism : Test all derivatives under identical conditions (e.g., same cell line, incubation time).

Q. Q7. How can molecular docking studies predict this compound’s interaction with enzyme targets?

Methodological Answer :

  • Target Selection : Prioritize enzymes with known carbamoyl-binding pockets (e.g., HDACs, kinases).
  • Software : Use AutoDock Vina or Schrödinger Suite for docking.
  • Validation : Compare predicted binding energies with experimental IC₅₀ values.

Case Study : A 2023 study docked an analog into the EGFR kinase domain, identifying hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Stability and Degradation

Q. Q8. What factors influence the compound’s stability in solution, and how can degradation be monitored?

Methodological Answer :

  • Stress Testing : Expose to heat (40°C), light (UV), or pH extremes (2–9).
  • Analytical Tools : Track degradation via HPLC (new peaks) or NMR (signal attenuation).
  • Stabilizers : Use antioxidants (e.g., BHT) or lyophilize for long-term storage .

Material Science Applications

Q. Q9. What methodologies are used to study this compound’s potential in coordination polymers or nanomaterials?

Methodological Answer :

  • Coordination Chemistry : React with transition metals (e.g., Cu²⁺, Zn²⁺) in DMSO/water mixtures.
  • Characterization :
    • PXRD : Confirm polymer crystallinity.
    • SEM/TEM : Image nanoscale morphology.
  • Application Testing : Evaluate porosity (BET) or catalytic activity (e.g., CO₂ adsorption) .

Cross-Disciplinary Research

Q. Q10. How can this compound bridge medicinal chemistry and materials science research?

Methodological Answer :

  • Dual-Functional Probes : Conjugate with fluorescent tags (e.g., FITC) for theranostic nanoparticles.
  • Drug-Eluting Materials : Incorporate into biodegradable polymers for sustained release.

Example: A 2025 study embedded a derivative into PLGA nanoparticles, achieving 72% drug release over 14 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.